3-hexyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
CAS No.:
Cat. No.: VC14968619
Molecular Formula: C24H26O4
Molecular Weight: 378.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H26O4 |
|---|---|
| Molecular Weight | 378.5 g/mol |
| IUPAC Name | 3-hexyl-4-methyl-7-phenacyloxychromen-2-one |
| Standard InChI | InChI=1S/C24H26O4/c1-3-4-5-9-12-21-17(2)20-14-13-19(15-23(20)28-24(21)26)27-16-22(25)18-10-7-6-8-11-18/h6-8,10-11,13-15H,3-5,9,12,16H2,1-2H3 |
| Standard InChI Key | ABFJSPPGLBDVFS-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)C3=CC=CC=C3)OC1=O)C |
Introduction
3-Hexyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is a complex organic compound belonging to the chromen-2-one class. It features a unique molecular structure with a chromen-2-one core, a hexyl group at position 3, a methyl group at position 4, and a phenylethoxy group at position 7, along with a ketone functional group. This compound has been investigated for its potential therapeutic effects, particularly in treating infections and cancers due to its antimicrobial, anticancer, and anti-inflammatory properties.
Synthesis and Chemical Reactions
The synthesis of 3-hexyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one typically involves multiple steps, often starting from simpler chromenone derivatives. The compound can undergo various chemical reactions:
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Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide to form quinones or other oxidized derivatives.
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Reduction: The carbonyl groups can be reduced to alcohols using sodium borohydride or lithium aluminum hydride.
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Substitution: The phenylethoxy group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
Biological Activity
Research indicates that 3-hexyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one exhibits significant biological activity, including:
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Antimicrobial Properties: It has shown potential in combating microbial infections.
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Anticancer Properties: Investigations suggest its effectiveness against certain cancer types.
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Anti-inflammatory Properties: The compound may modulate specific enzymes or receptors to reduce inflammation.
Applications and Future Directions
Given its diverse biological activities, 3-hexyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one has potential applications in pharmaceuticals, particularly in the development of new drugs for infections and cancers. Further research is needed to fully explore its therapeutic potential and to understand its mechanisms of action.
Comparison with Other Chromenone Derivatives
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Hexyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one | C24H26O4 | Antimicrobial, anticancer, anti-inflammatory properties |
| 4-Methyl-7-hydroxychromenone | Not specified | Anticoagulant properties |
| 6,7-Dimethoxychromenone | Not specified | Studied for anticancer activity |
| 3-Ethyl-4,8-dimethylchromenone | Not specified | Investigated for antimicrobial properties |
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